molecular formula C10H15F3N2O B1487967 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine CAS No. 1484866-97-8

1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine

Cat. No. B1487967
M. Wt: 236.23 g/mol
InChI Key: RFKVYBXQRDIXOF-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis are organized by the reaction type used for functionalization of azetidines .


Molecular Structure Analysis

Azetidines have a four-membered heterocyclic ring structure . This structure is more stable than related aziridines due to a considerable ring strain .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by the ring strain inherent in the azetidine structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their ring strain and stability .

Scientific Research Applications

Reactivity and Synthesis

  • The condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of bases leads to the formation of N,N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine, showcasing the reactivity of azetidine and piperidine derivatives in synthetic chemistry (S. Barak, 1968).
  • Advanced building blocks for drug discovery have been synthesized, including 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating their utility in lead optimization programs due to their size and increased conformational flexibility compared to parent heterocycles (I. O. Feskov et al., 2019).

Applications in Drug Discovery

  • Azetidine and piperidine derivatives have been identified in patents as useful compounds for migraine treatment due to their role as alpha-subtype selective 5-HT-1D receptor agonists, highlighting their potential in therapeutic applications (V. Habernickel, 2001).
  • The synthesis and application of cyclic amine sulfonamides, including piperidine, pyrrolidine, and azetidine derivatives, have been explored as linkers in the design of novel human β3 adrenergic receptor agonists, indicating their significance in medicinal chemistry (F. Sum et al., 2003).

Chemical Transformations

  • Azetidinium intermediates have been utilized for the synthesis of α-trifluoromethyl azocanes from piperidines, showcasing a strategy for ring-expansion that involves metal-free conditions and provides a route for further derivatization of azocanes (J. Cossy et al., 2021).
  • The unexpected carbon dioxide insertion in reactions involving azetidine, pyrrolidine, or piperidine derivatives with specific reagents in the presence of a base highlights a novel reaction process for carbon dioxide fixation without a metal catalyst, opening avenues for sustainable chemistry applications (Shi et al., 2000).

Future Directions

Azetidines are being increasingly used as motifs in drug discovery, polymerization, and chiral templates . The field is focusing on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c11-10(12,13)8-2-1-3-15(6-8)9(16)7-4-14-5-7/h7-8,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKVYBXQRDIXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CNC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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